Ethyl 3-Chloropyrazine-2-acetate

Descripción general

Descripción

Ethyl 3-Chloropyrazine-2-acetate is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 3-chloropyrazine-2-acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes available data on its biological activity, including case studies, research findings, and data tables to provide a comprehensive overview.

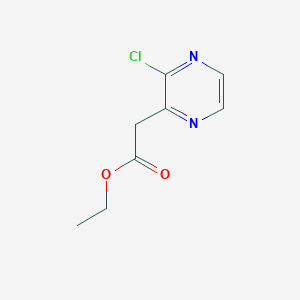

Chemical Structure and Properties

This compound possesses a pyrazine ring substituted with an ethyl acetate group and a chlorine atom. This unique structure contributes to its lipophilicity and biological activity.

Antimicrobial Activity

1. Antimycobacterial Activity

Research has shown that compounds related to this compound exhibit significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb). A study evaluated various derivatives, including chloropyrazine compounds, reporting minimum inhibitory concentration (MIC) values as low as 25 µg/mL for the most effective derivatives. The activity was correlated with the lipophilicity of the compounds, indicating that increased hydrophobic character enhances their efficacy against Mtb .

Table 1: Antimycobacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Log P Value |

|---|---|---|

| 3-(Hexylamino)-pyrazine-2-carboxamide | 25 | 0.876 |

| 3-(Heptylamino)-pyrazine-2-carboxamide | 25 | 1.359 |

| This compound | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assessments were conducted using various cell lines, including HepG2 liver cells. The IC50 values for several derivatives were reported, with some showing low cytotoxicity levels. For instance, certain derivatives exhibited IC50 values above the tested concentration range, indicating potential safety in therapeutic applications .

Table 2: Cytotoxicity of Selected Compounds

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Compound A | 18.9 |

| Compound B | >500 |

The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or pathways critical for microbial survival. For instance, related compounds have been shown to inhibit fatty acid synthase I (FAS I), crucial for mycobacterial lipid biosynthesis . This inhibition can lead to disruption in cell wall integrity and ultimately cell death.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazine derivatives, including this compound. For example:

- Study on Antimycobacterial Agents : A series of substituted pyrazines were synthesized and tested for their activity against Mtb. The findings suggested that modifications in the alkyl chain length and substitution patterns significantly influenced both antimicrobial potency and cytotoxicity .

- Evaluation of Structural Variants : Research indicated that altering substituents on the pyrazine ring could enhance biological activity. For instance, the introduction of longer alkyl chains correlated with improved antimycobacterial efficacy .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Intermediate in Drug Synthesis

Ethyl 3-chloropyrazine-2-acetate serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its derivatives have been shown to enhance drug efficacy and specificity. For instance, research indicates that compounds derived from this acetate exhibit promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL for certain derivatives .

Antimicrobial Activity

The compound's derivatives have been evaluated for their antimicrobial properties. A series of N-benzyl-3-chloropyrazine-2-carboxamides were tested against multiple bacterial strains, showing significant effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis . The structure-activity relationship studies indicate that modifications to the pyrazine core can enhance antimicrobial activity while reducing cytotoxicity .

Agricultural Chemicals

Pesticide and Herbicide Development

In agriculture, this compound is utilized in the formulation of agrochemicals. Its favorable properties make it a valuable building block for developing effective pesticides and herbicides aimed at crop protection. The compound's ability to inhibit specific biological pathways in pests can lead to more efficient crop management strategies .

Flavor and Fragrance Industry

Flavoring Agents

This compound is incorporated into flavoring agents due to its unique taste profile. It contributes to the sensory attributes of food products, enhancing their appeal to consumers. The compound's incorporation into food formulations helps create distinctive flavors that are sought after in the culinary market .

Material Science

Novel Material Development

Research has explored the potential of this compound in creating novel materials, particularly in polymer science. Its unique chemical structure allows for modifications that can improve material properties such as durability and resistance to environmental factors. This application is crucial in developing advanced materials for various industrial uses .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| N-(2-methylbenzyl)-3-chloro... | Mycobacterium tuberculosis H37Rv | 12.5 |

| N-(3,4-dichlorobenzyl)-3-chloro... | Staphylococcus aureus | 7.81 |

| N-(2-chlorobenzyl)-3-chloro... | Staphylococcus epidermidis | 15.62 |

Table 2: Applications in Agriculture

| Application Type | Description |

|---|---|

| Pesticide Formulation | Used as a building block for effective pesticides |

| Herbicide Development | Enhances crop protection strategies |

Case Studies

Case Study: Antimycobacterial Activity

A study conducted on a series of derivatives of this compound revealed significant antimycobacterial activity against Mycobacterium tuberculosis. The researchers employed molecular docking techniques to understand binding interactions with the enoyl-ACP reductase enzyme, which is critical for bacterial fatty acid synthesis . This study highlights the potential of this compound in developing new treatments for tuberculosis.

Case Study: Agricultural Applications

In another investigation, this compound was integrated into pesticide formulations that demonstrated enhanced efficacy against common agricultural pests. The results indicated a marked improvement in crop yield and health when these formulations were applied under controlled conditions .

Propiedades

IUPAC Name |

ethyl 2-(3-chloropyrazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-7(12)5-6-8(9)11-4-3-10-6/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIARWAKHCDJUDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=CN=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.